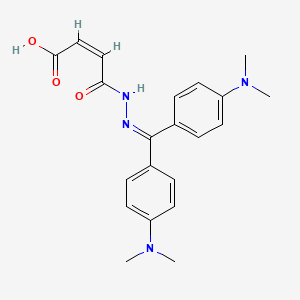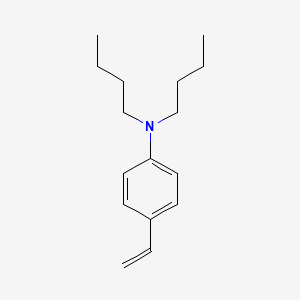
N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide
Overview
Description
N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide, also known as TMA-6, is a synthetic psychedelic drug that belongs to the phenethylamine and amphetamine chemical classes. It was first synthesized in the 1990s and has since gained popularity among researchers for its unique properties and potential applications. In
Scientific Research Applications
N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been shown to have a unique pharmacological profile, with both psychedelic and empathogenic effects. This makes it a promising candidate for use in psychotherapy, as it may help patients to overcome emotional barriers and gain new insights into their problems.
Mechanism of Action
N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide acts primarily as a serotonin receptor agonist, binding to the 5-HT2A and 5-HT2C receptors in the brain. This leads to an increase in serotonin release, which in turn activates downstream signaling pathways that are involved in mood regulation and emotional processing. N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide also has some affinity for dopamine and norepinephrine receptors, which may contribute to its stimulant effects.
Biochemical and Physiological Effects:
N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also produces alterations in perception, mood, and thought processes, which may be related to its effects on serotonin and other neurotransmitter systems. N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide has been reported to induce feelings of empathy, love, and connectedness, as well as visual and auditory hallucinations.
Advantages and Limitations for Lab Experiments
N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide has several advantages for use in laboratory experiments, including its unique pharmacological profile and potential therapeutic applications. However, it also has several limitations, including its potential for abuse and the lack of data on its long-term safety and efficacy. Researchers must exercise caution when working with N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide and ensure that appropriate safety measures are in place.
Future Directions
There are several potential future directions for research on N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide, including further studies on its therapeutic potential, exploration of its effects on other neurotransmitter systems, and investigation of its long-term safety and efficacy. Additionally, N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide may be useful as a tool for studying the neurobiology of mood and emotion, as well as for developing new treatments for psychiatric disorders.
properties
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.BrH/c1-6-12(7-2)16-10-11-8-14(18-4)15(19-5)9-13(11)17-3;/h8-9,12,16H,6-7,10H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJDZYHQOIXTDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC(=C(C=C1OC)OC)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide | |
CAS RN |
1609402-77-8 | |
| Record name | Benzenemethanamine, N-(1-ethylpropyl)-2,4,5-trimethoxy-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-fluorospiro[1H-indole-3,4'-oxane]-2-one](/img/structure/B1652735.png)
![3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide](/img/structure/B1652738.png)

![2,6-Bis(oxiran-2-ylmethyl)-1,5-diphenyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione](/img/structure/B1652740.png)


![N-[1-(2-methoxyphenyl)ethyl]-1-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B1652747.png)

![2-[2-(2-Ethyl-1,3-thiazol-5-YL)-3-methyl-4-oxo-2H-quinazolin-1-YL]-N-methylacetamide](/img/structure/B1652750.png)
![3-[(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-1-(3-phenylpropyl)pyrrolidin-2-one](/img/structure/B1652752.png)
![1-(2,4-Difluorophenyl)-N-[(2-hydroxycyclopentyl)methyl]cyclobutane-1-carboxamide](/img/structure/B1652755.png)